2-Cyclopropoxy-3-formylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-formylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It is characterized by the presence of a cyclopropoxy group, a formyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-formylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with formamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-3-formylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyclopropoxy-3-formylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-formylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Cyclopropoxy-3-formylbenzenesulfonamide can be compared with other similar compounds, such as:
4-Formylbenzenesulfonamide: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less selective in its interactions.
2-Cyclopropoxybenzenesulfonamide: Lacks the formyl group, which may reduce its reactivity in certain chemical reactions.
3-Formylbenzenesulfonamide: Lacks the cyclopropoxy group, which can affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and selectivity in various applications.
Properties
Molecular Formula |
C10H11NO4S |
---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-formylbenzenesulfonamide |
InChI |
InChI=1S/C10H11NO4S/c11-16(13,14)9-3-1-2-7(6-12)10(9)15-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,13,14) |
InChI Key |
KDMBELKTCXCNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.